molecular formula C20H26N4O3 B6010664 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B6010664
M. Wt: 370.4 g/mol
InChI Key: XJQGOLWDKLCLMT-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a pyrimidine core. This compound is known for its diverse applications in medicinal chemistry, particularly as a dopamine agonist and α2-adrenergic antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with anhydrous potassium carbonate in anhydrous xylene.

    Coupling with Pyrimidine: The piperazine intermediate is then reacted with 2-chloropyrimidine under similar conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives, which can have varied biological activities.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with dopamine and adrenergic receptors. As a dopamine agonist, it stimulates dopamine receptors, leading to increased dopamine activity in the brain. Additionally, its α2-adrenergic antagonist properties result in the inhibition of adrenergic receptors, which can enhance cognitive function and psychomotor performance .

Comparison with Similar Compounds

Similar Compounds

    Piribedil: Another dopamine agonist with similar structural features.

    Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease.

    Pramipexole: Another dopamine agonist with applications in treating neurological disorders.

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its combined dopamine agonist and α2-adrenergic antagonist properties, which make it a versatile compound in both research and therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-4-16-14(2)21-20(22-19(16)25)24-9-7-23(8-10-24)12-15-5-6-17-18(11-15)27-13-26-17/h5-6,11H,3-4,7-10,12-13H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQGOLWDKLCLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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